N-Benzyl-1-phenylethanamine
Description
Significance and Research Context of N-Benzyl-1-phenylethylamine as a Chiral Amine
The importance of N-Benzyl-1-phenylethanamine in chemical research stems from its identity as a chiral amine. Possessing a stereocenter at the carbon atom attached to the amino group and the phenyl group, it exists as two non-superimposable mirror images, or enantiomers: (R)-N-Benzyl-1-phenylethanamine and (S)-N-Benzyl-1-phenylethanamine. This chirality is the cornerstone of its utility in the synthesis of other chiral molecules, particularly for the pharmaceutical and agrochemical industries where the biological activity of a compound is often dependent on its specific stereochemistry.
This compound serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules. Its application as a chiral auxiliary allows chemists to control the stereochemical outcome of a reaction, leading to the desired enantiomerically pure or enriched products. This is achieved by temporarily incorporating the chiral amine into a prochiral substrate, which then directs the subsequent chemical transformation to occur preferentially on one face of the molecule. After the desired stereochemistry is established, the chiral auxiliary can be removed and often recycled.
A significant area of research involves the use of this compound as a chiral resolving agent for racemic mixtures of carboxylic acids. By reacting the racemic acid with an enantiomerically pure form of this compound, a pair of diastereomeric salts is formed. These salts have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. Once separated, the individual diastereomers can be treated to recover the enantiomerically pure acid and the chiral resolving agent.
Detailed research has demonstrated the effectiveness of this compound in various stereoselective reactions. For instance, it has been successfully employed in the resolution of various chiral acids, achieving high levels of enantiomeric excess.
Detailed Research Findings:
The following table summarizes selected research findings on the application of this compound as a chiral resolving agent and in asymmetric synthesis.
| Application | Reactant(s) | Enantiomer Used | Key Finding | Reference |
| Chiral Resolution | 4-Chloromandelic acid | (R)-(+)-N-Benzyl-1-phenylethanamine | Achieved >99% enantiomeric excess (e.e.) under optimized conditions. | |
| Chiral Resolution | 2-Chloromandelic acid | (R)-(+)-N-Benzyl-1-phenylethanamine | Successfully resolved the racemic acid through the formation of less soluble diastereomeric salts. researchgate.netnih.gov | researchgate.netnih.gov |
| Asymmetric Synthesis | Arylsulfinyl chlorides | (R)-N-Benzyl-1-phenylethanamine | Spontaneous crystallization yielded diastereomerically pure (R,SS)-N-benzyl-N-(1-phenylethyl)-arylsulfinamides in 27-31% yields. researchgate.net | researchgate.net |
| Chiral Resolution | Racemic 1,4-benzodioxane-2-carboxylic acid | (R)- or (S)-α-PEA derivative | Highly effective resolution by precipitation of the less soluble amide diastereomer with >98% diastereomeric excess (d.e.). mdpi.com | mdpi.com |
Physicochemical Properties of this compound:
The physical and chemical properties of this compound are fundamental to its application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C15H17N | chembk.comnih.gov |
| Molar Mass | 211.30 g/mol | nih.gov |
| Boiling Point | 171 °C at 15 mmHg chembk.comchemicalbook.com, 120 °C at 2.6 mmHg fishersci.com, 129 °C at 3 mmHg fishersci.com | chembk.comchemicalbook.comfishersci.comfishersci.com |
| Density | 1.01 g/mL at 25 °C | chembk.comchemicalbook.com |
| Refractive Index (n20/D) | 1.563-1.564 | chembk.comchemicalbook.com |
| Appearance | Light yellow liquid | fishersci.comfishersci.com |
The structural rigidity and the presence of both a basic amino group and aromatic rings for potential π-π stacking interactions contribute to its effectiveness as a chiral resolving agent. Specifically, the benzyl (B1604629) group provides a π-system that can engage in halogen bonding and other non-covalent interactions, which are crucial for chiral discrimination during the crystallization of diastereomeric salts.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZHMSJNPCYUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334015, DTXSID30864778 | |
| Record name | N-Benzyl-1-phenylethanamine | |
| Source | EPA DSSTox | |
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| Record name | N-Benzyl-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3193-62-2 | |
| Record name | N-Benzyl-1-phenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003193622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl(1-phenylethyl)amine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-BENZYL-1-PHENYLETHYLAMINE | |
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Synthetic Methodologies for N Benzyl 1 Phenylethanamine and Analogues
Reductive Amination Protocols for N-Benzyl-1-phenylethanamine Synthesis
Reductive amination stands as a cornerstone for the synthesis of this compound. wikipedia.orgthieme-connect.de This method involves the reaction of a carbonyl compound, typically acetophenone, with benzylamine (B48309) to form an imine intermediate, which is subsequently reduced to the target amine. psu.eduscispace.comthieme-connect.de
Palladium-Catalyzed Hydrogenation of Imines in this compound Formation
Palladium-catalyzed hydrogenation is a widely employed method for the reduction of the imine intermediate in the synthesis of this compound. google.comjustia.comgoogleapis.com This process typically involves the reaction of benzaldehyde (B42025) and 1-phenylethylamine (B125046) to form benzylidene(1-phenylethyl)imine, which is then hydrogenated in the presence of a palladium catalyst. google.comjustia.com The use of palladium on carbon (Pd/C) is a common practice due to its efficiency and the ability to be easily removed from the reaction mixture. acs.org The reaction is often carried out under a hydrogen atmosphere. acs.org The addition of an acid, such as hydrochloric or acetic acid, can sometimes be used to form the amine salt, which can delay catalyst poisoning and facilitate the deprotection of N-benzyl groups in related reactions. acs.org
A process described for the synthesis of optically pure (R)- and (S)-N-benzyl-α-methylbenzylamine involves the iminization of benzaldehyde and (R)- or (S)-α-phenylethylamine in toluene (B28343), with subsequent palladium-catalyzed hydrogenation of the formed imine. google.com
Water-Miscible Solvent Systems in Reductive Amination of this compound
A significant advancement in the synthesis of N-benzylamines, including this compound, involves the use of water-miscible solvents. google.com This approach simplifies the process by eliminating the need to remove the water of reaction formed during iminization. google.com The iminization is carried out in a water-miscible solvent like methanol (B129727) or ethanol (B145695), and the resulting solution containing the imine and water is directly used for hydrogenation. google.comjustia.com This one-pot procedure is more efficient and environmentally friendly. wikipedia.org
For instance, a batchwise synthesis of (R)-N-benzyl-1-phenylethylamine has been reported where (R)-1-phenylethylamine is reacted with benzaldehyde in methanol. google.com The resulting imine solution is then hydrogenated without the removal of the water formed. google.com
Heterogeneous Catalysis in Reductive Amination for this compound
Heterogeneous catalysts are frequently utilized in the reductive amination process for synthesizing this compound, offering advantages such as easy separation and potential for recycling. unito.itrsc.org Various metal-based catalysts have been explored for this transformation.
Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for the reductive amination of benzaldehyde and phenylethylamine. rsc.org Other noble metal catalysts like platinum and rhodium have also been investigated. d-nb.info In addition to noble metals, catalysts based on more abundant metals like nickel and cobalt have been developed for reductive aminations. wikipedia.orgd-nb.info For example, a cobalt catalyst has been shown to be effective for the synthesis of primary amines via reductive amination under mild conditions. d-nb.info
Recent research has also focused on the development of novel heterogeneous catalysts, such as bimetallic nanocatalysts embedded in a β-cyclodextrin network, for microwave-assisted reductive aminations. unito.it These catalysts have demonstrated high efficiency in the synthesis of secondary amines, including this compound. unito.it
Table 1: Research Findings on Reductive Amination for this compound Synthesis
| Catalyst | Reducing Agent | Solvent | Key Findings | Reference |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen | Toluene | Effective for hydrogenation of the imine intermediate. | google.comjustia.com |
| Palladium-containing catalyst | Hydrogen | Methanol | Simplifies the process by not requiring removal of water. | google.com |
| Bimetallic PdCu/CβCAT | Hydrogen | Ethanol | High yields under milder, microwave-assisted conditions. | unito.it |
| Cobalt-based catalyst | Hydrogen | Aqueous Ammonia | Effective for primary amine synthesis under mild conditions. | d-nb.info |
Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary
This compound serves as a valuable chiral auxiliary in asymmetric synthesis, facilitating the formation of stereochemically defined products. mdpi.comchemimpex.com
Diastereoselective Conjugate Addition Reactions with this compound Derivatives
The lithium amide of this compound is a key reagent in diastereoselective conjugate addition reactions to α,β-unsaturated esters. mdpi.comorgsyn.org This methodology allows for the asymmetric synthesis of β-amino esters, which are precursors to optically active β-amino acids. orgsyn.org
For example, the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an enantiopure α,β-unsaturated ester derived from L-proline has been utilized in the synthesis of pyrrolizidine (B1209537) alkaloids. mdpi.com Similarly, the addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to benzyl (B1604629) crotonate yields the corresponding β-amino ester with high diastereoselectivity. orgsyn.org
Resolution of Racemic Compounds via Diastereomeric Salt Formation with this compound
This compound is an effective resolving agent for the separation of racemic mixtures, particularly acidic compounds, through the formation of diastereomeric salts. researchgate.netnih.govnih.gov This classical resolution technique relies on the differential solubility of the diastereomeric salts formed between the racemic acid and the chiral amine. nih.gov
A notable application is the resolution of racemic 2-chloromandelic acid and 4-chloromandelic acid using (R)-(+)-N-benzyl-1-phenylethanamine. nih.govnih.gov The less soluble diastereomeric salt crystallizes preferentially, allowing for the separation of the enantiomers. nih.govnih.gov The efficiency of the resolution can be influenced by the choice of solvent. nih.gov For instance, in the resolution of 4-chloromandelic acid, absolute ethanol was found to be an optimal solvent. nih.gov The significant differences in the thermophysical properties, such as melting point and solubility, between the diastereomeric salts contribute to the successful separation. nih.gov
Table 2: Research Findings on Asymmetric Synthesis Utilizing this compound
| Application | Reactants | Key Findings | Reference |
|---|---|---|---|
| Diastereoselective Conjugate Addition | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, α,β-unsaturated ester | Synthesis of pyrrolizidine alkaloids. | mdpi.com |
| Diastereoselective Conjugate Addition | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, Benzyl crotonate | High diastereoselectivity in β-amino ester formation. | orgsyn.org |
| Resolution of Racemic Acids | (R)-(+)-N-benzyl-1-phenylethylamine, Racemic 2-chloromandelic acid | Formation of a less soluble diastereomeric salt allows for resolution. | nih.gov |
| Resolution of Racemic Acids | (R)-(+)-N-benzyl-1-phenylethylamine, Racemic 4-chloromandelic acid | Optimal resolution conditions determined, including the use of ethanol as a solvent. | nih.gov |
Petasis Reaction Applications Involving N-Benzyl-1-phenylethylamine
The Petasis reaction, a multicomponent reaction involving an amine, an aldehyde, and a boronic acid, has been explored for the synthesis of various amine derivatives. Studies on the diastereoselective Petasis reaction using chiral secondary amines have been conducted. For instance, the reaction of 2-pyridinecarbaldehyde with (S)-(-)-N-benzyl-1-phenylethylamine and a boronic acid was found to be sluggish and resulted in a 1:1 mixture of diastereomers with a 64% yield. clockss.org In contrast, using (S)-(-)-N-methyl-1-phenylethylamine yielded the product in 81% yield but also with no diastereoselectivity (50:50 d.r.). clockss.org A slight improvement in both yield and diastereoselectivity (87%; 56:44 d.r.) was observed with (S)-(-)-N-allyl-1-phenylethylamine. clockss.org
The Petasis reaction is valued for its ability to construct complex molecules like amino acids and their derivatives under mild conditions. clockss.orgthieme-connect.de The reaction's efficiency is often influenced by the structure of the aldehyde, with an α-heteroatom playing a potential role in activating the boronic acid. clockss.org
Chemo-Enzymatic and Biocatalytic Approaches for this compound Synthesis
Biocatalysis offers green and selective alternatives to traditional chemical synthesis. Enzymes like lipases and laccases have been employed in the synthesis and modification of this compound and related compounds.
Lipase-Catalyzed Resolutions in Phenylethylamine Derivatives
Lipases are widely used for the kinetic resolution of racemic mixtures. For instance, lipase (B570770) from Burkholderia cepacia has been used in the resolution of (R,S)-1-phenylethanol, a precursor to phenylethylamine derivatives. researchgate.net In one study, immobilization of this lipase on modified pullulan particles allowed for the resolution of (R,S)-1-phenylethanol to (R)-1-phenylethyl acetate (B1210297) with a 50% conversion and a high enantiomeric excess of the substrate (99%) within 2 hours at 45°C. researchgate.net Lipases have also demonstrated good activity and sometimes enhanced enantioselectivity in ionic liquids for the dynamic kinetic resolution of 1-phenylethanol. rsc.org
Laccase-Mediated Debenzylation in N-Benzyl-1-phenylethylamine Systems
Laccases, in combination with a mediator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), provide an efficient and environmentally friendly method for the debenzylation of N-benzylamines. mdpi.comresearchgate.net This chemo-enzymatic system has been successfully used for the debenzylation of this compound to yield α-phenylethylamine. mdpi.comrsc.org The reaction proceeds under mild conditions (30°C, pH 5, and O₂) and offers a green alternative to traditional methods like palladium-catalyzed hydrogenolysis, which often involve harsh conditions and costly reagents. mdpi.comresearchgate.net
Research has shown that the laccase from Trametes versicolor with TEMPO is highly effective for deprotecting N-benzylated primary and secondary amines, even in the presence of other functional groups like alcohols. researchgate.netrsc.org The reaction conditions, such as the type of buffer, can influence the conversion rates. For the debenzylation of (±)-N-benzyl-1-phenylethanamine, high conversions were achieved in Tris-HCl and citrate (B86180) buffers at pH 5. rsc.org
| Buffer (at pH 5) | Conversion (%) |
| Tris-HCl (200 mM) | 98 |
| Citrate (50 mM) | 99 |
| Acetate (50 mM) | 12 |
Table showing the effect of different buffers on the laccase/TEMPO mediated debenzylation of (±)-N-benzyl-1-phenylethanamine. Data sourced from rsc.org.
Interestingly, this enzymatic system shows selectivity for N-benzyl groups on secondary amines and does not affect O-benzylated alcohols or N-protected tertiary amines. mdpi.com This selectivity is attributed to the redox potential (E0) of the laccase, which is sufficient for the oxidation of secondary N-benzylamines but not for the higher dissociation energy bonds in tertiary amines and O-benzylated amines. mdpi.com
Advanced Synthetic Strategies and Novel Reactivity in this compound Derivatives
Barton Decarboxylation for Chiral Tertiary Dibenzylamine Preparation
The Barton decarboxylation is a radical-based method used to remove a carboxylic acid group. jk-sci.comorganic-chemistry.org This reaction has been applied to the synthesis of chiral tertiary dibenzylamines. mdpi.com A general synthetic pathway involves the asymmetric aza-Michael addition of a chiral N-benzyl-N-(α-methylbenzyl)amide to an unsaturated ester, followed by hydrolysis to the β-amino acid. mdpi.com Subsequent Barton decarboxylation of this β-amino acid furnishes the desired chiral tertiary dibenzylamine. mdpi.com
For example, (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine was synthesized from (1R,2R)-2-(benzyl((R)-1-phenylethyl)amino)cyclohexane-1-carboxylic acid using 2,2′-dithiobis(pyridine-N-oxide) in THF at 40°C. mdpi.com The reaction proceeds through a thiohydroxamic ester intermediate, which upon UV irradiation, undergoes homolytic cleavage and decarboxylation to form a radical that reacts with a hydrogen donor like t-BuSH to yield the final product in 50% yield. mdpi.com This methodology is considered applicable for the synthesis of a wide range of tertiary dibenzylamines. mdpi.com
Nucleophilic Substitution Reactions for N-Benzylation
N-benzylation of 1-phenylethanamine can be achieved through nucleophilic substitution reactions. A common method is the reductive amination of benzaldehyde with 1-phenylethylamine. For the synthesis of (R)-N-Benzyl-1-phenylethylamine, (R)-1-phenylethylamine is reacted with benzaldehyde to form an imine intermediate, which is then hydrogenated in situ. This process often utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like methanol. The reaction conditions, such as temperature and time, are optimized to achieve high yields while maintaining the stereochemical integrity of the chiral center.
Another approach involves the direct N-alkylation of amines with alcohols using a Lewis acid catalyst. For instance, AlCl₃ has been used to mediate the reaction between various amines and alcohols to produce N-alkylated amines in good yields. rhhz.net
Synthesis of N-(Halogenated) Benzyl Analogs of Serotonin (B10506) Ligands
The N-benzyl moiety is a crucial component in the development of various pharmacologically active compounds, including those targeting the serotonin system. The introduction of halogen atoms onto this benzyl group can significantly alter the electronic properties and binding affinities of the resulting ligands. Research into selective serotonin 5-HT2A/2C receptor ligands has explored the synthesis of N-(halogenated)benzyl analogs to probe structure-activity relationships.
A notable synthetic approach involves the reductive amination of a suitable amine precursor with a halogenated benzaldehyde. For instance, the synthesis of potent and selective 5-HT2A receptor antagonists has been achieved by reacting (R)-2,5-dimethoxy-4-iodoamphetamine (DOI) analogs with various substituted benzyl bromides. A more general and widely applicable method is the reaction of a primary or secondary amine with a halogenated benzyl halide or through reductive amination with a halogenated benzaldehyde.
General Synthetic Scheme:
A
Stereochemical Investigations and Chiral Recognition Mechanisms of N Benzyl 1 Phenylethanamine
Enantiomeric Purity and Chiral Discrimination in N-Benzyl-1-phenylethylamine Synthesis
The synthesis of N-Benzyl-1-phenylethanamine with high enantiomeric purity is crucial for its applications in asymmetric synthesis and chiral resolution. The primary route to obtaining enantiopure this compound involves the reductive alkylation of (R)-1-phenylethylamine. One study reported a 73% yield through the reaction of (R)-1-methylbenzylamine with benzyl (B1604629) chloride. The maintenance of enantiomeric excess (ee) is critical, with studies showing that starting with (R)-α-phenylethylamine of greater than 99% ee directly influences the optical purity of the final product. Key to preserving this purity is controlling reaction conditions, such as maintaining low temperatures (below 40°C) during hydrogenation and selecting appropriate catalysts like Palladium on carbon (Pd/C), which exhibits minimal chiral induction.
This compound has proven to be an effective resolving agent for various racemic acids, a process reliant on the formation of diastereomeric salts with differing solubilities. For instance, in the resolution of 2-chloromandelic acid, (R)-(+)-N-Benzyl-1-phenylethanamine facilitates the formation of diastereomeric salts that can be separated through crystallization. The efficiency of such resolutions is often optimized by adjusting parameters like the solvent, molar ratio of the acid to the amine, and filtration temperature. For the resolution of 4-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine, optimal conditions were found to be a 1:1 molar ratio in absolute ethanol (B145695), with a filtration temperature of 15°C. nih.gov
The success of N-benzyl-1-phenylethylamine as a resolving agent stems from its structural modification compared to the more commonly used 1-phenylethylamine (B125046) (PEA). The introduction of a benzyl group to the amino group of PEA creates this compound (BPA), which has significantly lower solubility in water. researchgate.net This property is advantageous as it can simplify the recovery of the resolving agent in downstream processing. nih.gov
Crystallographic Insights into Diastereomeric Salt Formation with this compound
Crystallographic studies of diastereomeric salts formed between this compound and racemic compounds provide fundamental insights into the mechanisms of chiral recognition. These studies reveal the intricate network of intermolecular interactions that dictate the differential stability and solubility of the diastereomers, which is the basis for their separation.
Intermolecular Interactions in Chiral Recognition via N-Benzyl-1-phenylethylamine
The chiral discrimination process is governed by a combination of weak intermolecular interactions within the crystal lattice of the diastereomeric salts. researchgate.net In the resolution of chloromandelic acids with this compound, hydrogen bonds, C-H/π interactions, and van der Waals forces are crucial. researchgate.netresearchgate.net For example, in the less soluble salt formed between (R)-N-benzyl-1-phenyl-ethylammonium and (R)-4-chloromandelate, the anions are linked by O-H···O hydrogen bonds and bridged by N-H···O hydrogen bonds from the cations, creating chains. researchgate.net These chains are further linked by C-H···π interactions and a notable short Cl···Cl interaction, forming a three-dimensional framework. researchgate.net
The synergy of these interactions contributes to a more stable, and thus less soluble, crystal lattice for one diastereomer over the other. researchgate.net In the case of 4-chloromandelic acid resolution, halogen interactions, specifically a chlorine-chlorine interaction in the less soluble salt and a Cl/π interaction in the more soluble salt, were found to be significant for chiral recognition. nih.gov The molecular packing also plays a critical role. A "lock-and-key" supramolecular packing mode has been observed, where the larger molecular structure of this compound fits into the grooves of the racemate, leading to a compact and stable assembly. researchgate.netmdpi.com This is in addition to the well-known sandwich-like packing by hydrophobic layers. researchgate.net
Thermodynamic Properties and Crystal Lattice Analysis of N-Benzyl-1-phenylethylamine Diastereomeric Salts
The differences in intermolecular interactions manifest as distinct thermodynamic properties between the diastereomeric salts. Significant differences in melting points, enthalpies of fusion, and solubilities are consistently observed. For the diastereomeric salts of 4-chloromandelic acid and (R)-(+)-N-benzyl-1-phenylethylamine, the less soluble salt had a melting point of 166.3°C, while the more soluble salt melted at 132.0°C. nih.gov Their enthalpies of fusion were 57.41 kJ/mol and 52.58 kJ/mol, respectively. nih.gov
The solubility difference is the most critical property for resolution. In absolute ethanol at 20°C, the solubility of the more soluble salt of 4-chloromandelic acid was 3.3 times greater than that of the less soluble salt. nih.gov These thermodynamic disparities are a direct consequence of the more efficient and stable crystal packing in the less soluble diastereomer, driven by the optimized intermolecular interactions discussed previously. nih.govmdpi.com
A binary melting point phase diagram can be used to classify the diastereomeric salt mixture, with the formation of a eutectic conglomerate being a prerequisite for successful resolution by crystallization. nih.gov
Table 1: Thermodynamic Properties of Diastereomeric Salts from the Resolution of 4-Chloromandelic Acid with (R)-(+)-N-Benzyl-1-phenylethylamine
| Property | Less Soluble Salt ((R)-(-)-4-ClMA·(R)-(+)-BPA) | More Soluble Salt ((S)-(+)-4-ClMA·(R)-(+)-BPA) |
|---|---|---|
| Melting Point | 166.3 °C | 132.0 °C |
| Enthalpy of Fusion | 57.41 kJ/mol | 52.58 kJ/mol |
| Solubility in Ethanol | 1.47 g/100 g | 4.82 g/100 g |
Data sourced from a study on the resolution of 4-chloromandelic acid. nih.gov
Stereoelectronic Effects and Chiral Inducer Properties of this compound
The term "stereoelectronic effects" refers to the influence of the spatial arrangement of electrons on the outcome of a chemical reaction. In the context of this compound, its structure and electronic properties make it an effective chiral inducer. A chiral inducer is a chiral entity that, when part of a reaction system, favors the formation of one stereoisomer over another.
This compound's effectiveness as a chiral inducer is rooted in its ability to create a specific chiral environment. mdpi.com When it forms diastereomeric salts, the distinct three-dimensional arrangement of its phenyl and benzyl groups, along with the chiral center, dictates how it interacts with the substrate. researchgate.net The "lock-and-key" packing observed in its crystal structures is a manifestation of these stereoelectronic effects, where the shape and electronic distribution of the amine create a preferential binding pocket for one enantiomer of the racemic compound. mdpi.com
The introduction of a larger aromatic system, like the benzyl group, is thought to enhance the chiral discrimination properties of the amine. mdpi.com This is because larger groups can lead to more pronounced steric and electronic differences in the transition states or crystal lattices of the diastereomers, amplifying the energy difference between them and facilitating a more efficient separation. mdpi.com The ability of this compound to act as a chiral building block in the synthesis of other molecules further highlights its role as a carrier of chiral information.
Catalytic Applications and Reaction Mechanistic Studies Involving N Benzyl 1 Phenylethanamine
Asymmetric Catalysis Driven by N-Benzyl-1-phenylethylamine Derivatives
The chiral nature of N-Benzyl-1-phenylethanamine, derived from the stereocenter in the 1-phenylethylamine (B125046) backbone, makes its derivatives valuable in the field of asymmetric catalysis. chemimpex.commdpi.com These compounds are frequently employed as chiral building blocks or auxiliaries to influence the stereochemical pathway of a reaction, leading to the preferential formation of one enantiomer over another. mdpi.comdntb.gov.ua
The 1-phenylethylamine (α-PEA) structural motif is a cornerstone in the design of chiral ligands for asymmetric metal catalysis and in the development of modular organocatalysts. mdpi.comdntb.gov.ua The inherent chirality of compounds like (R)-(+)-N-Benzyl-1-phenylethanamine is leveraged to create a stereochemically defined environment around a metal center, thereby directing the enantioselectivity of the catalyzed reaction. chemimpex.combiosynth.com
Researchers have successfully synthesized a variety of chiral ligands incorporating the N-benzyl-1-phenylethylamine framework. For instance, a family of chiral ligands derived from α-phenylethylamine and 2-aminobenzophenone (B122507) was prepared through nitrogen atom alkylation. beilstein-journals.org When these ligands react with glycine (B1666218) and a Ni(II) salt, they form diastereomeric complexes due to the configurational stability of the stereogenic nitrogen atom, demonstrating how the ligand's chirality dictates the complex's geometry. beilstein-journals.org
In another application, chiral phosphine-aminophosphine ligands prepared from enantiomeric α-PEA have been used in Rh-catalyzed asymmetric hydrogenation of olefins, achieving high conversion rates and enantioselectivity. mdpi.com Similarly, chiral aminonaphthol ligands synthesized via a Betti-type reaction involving (S)-α-PEA have been applied in the enantioselective addition of organozinc reagents to aldehydes. mdpi.com The predictable stereochemical influence of the α-PEA fragment makes it a "privileged" chiral inducer in the synthesis of enantiopure products. mdpi.com
Table 1: Applications of N-Benzyl-1-phenylethylamine Derivatives in Asymmetric Catalysis
| Chiral Ligand/Auxiliary Type | Reaction Type | Metal/Catalyst | Typical Substrate | Outcome |
|---|---|---|---|---|
| Phosphine-aminophosphine ligands mdpi.com | Asymmetric Hydrogenation | Rhodium (Rh) | Functionalized olefins | High conversion and enantioselectivity. mdpi.com |
| Aminonaphthol ligands mdpi.com | Enantioselective Alkynylzinc Addition | Zinc (Zn) | Ferrocenecarboxaldehyde | Good yield and enantioselectivity for the (R)-product. mdpi.com |
| α-PEA-derived benzophenone (B1666685) Schiff base mdpi.com | Amino Acid Epimerization | Nickel (Ni) | (S)-α-amino acids | Conversion to (R)-amino acids via thermodynamically controlled epimerization. mdpi.com |
Deprotection and Cleavage Reactions of N-Benzyl Groups
The N-benzyl group is a common protecting group for amines due to its general stability and the various methods available for its removal. nih.govacs.org Research has focused on developing efficient and selective debenzylation methods, including hydrogenolysis and oxidation, which are critical steps in multi-step organic synthesis.
Palladium-on-carbon (Pd/C) is a widely used catalyst for the hydrogenative removal of N-benzyl groups. nih.govacs.org However, the reaction can be slow, and the catalyst is often poisoned by the amine product, which coordinates strongly to the palladium surface. nih.govacs.org To overcome these limitations, a mixed catalytic system comprising Pd/C and niobic acid-on-carbon (Nb₂O₅/C) has been developed. nih.govacs.orgnih.gov
Niobic acid is a water-tolerant, solid acid that acts as a co-catalyst. nih.gov In this system, the acidic Nb₂O₅/C facilitates the reaction by forming an ammonium (B1175870) salt with the amine product, which reduces its tendency to adsorb onto and deactivate the Pd catalyst. nih.govacs.org This synergistic approach significantly accelerates the debenzylation process compared to using Pd/C alone. nih.govacs.org A key advantage of this heterogeneous system is that both the catalyst and co-catalyst can be easily removed by filtration and are reusable. nih.govacs.orgresearchgate.net Furthermore, the deprotected amine is obtained directly without the need for a separate neutralization step, which is often required when soluble acids are used. nih.govacs.org
Table 2: Comparison of Hydrogenolytic Debenzylation of N-Benzyldioctylamine
| Catalyst System | Reaction Time (h) | Yield of Dioctylamine (%) | Reference |
|---|---|---|---|
| 10% Pd/C | 24 | 14 | nih.gov |
Conditions: N-Benzyldioctylamine (0.5 mmol), 10% Pd/C (25 mg), Nb₂O₅/C (50 mg), Methanol (B129727) (3 mL), H₂ (1 atm), Room Temperature.
An alternative to hydrogenolysis is oxidative debenzylation. One effective method involves the use of a bromo radical (Br•) generated under mild conditions from an alkali metal bromide, such as potassium bromide (KBr), and an oxidant like Oxone (2KHSO₅·KHSO₄·K₂SO₄). acs.orgacs.orgorganic-chemistry.org This approach is particularly useful for the deprotection of N-benzyl amides, which can be challenging to cleave under standard hydrogenolysis conditions. acs.org
The proposed reaction mechanism proceeds via the following steps:
Oxidation of the bromide ion (Br⁻) by an oxidant (e.g., Oxone) generates a bromo radical (Br•). acs.orgorganic-chemistry.org
The highly reactive bromo radical abstracts a hydrogen atom from the benzylic position of the N-benzyl group. organic-chemistry.org
This generates a benzylic radical, which is subsequently oxidized to a cationic intermediate.
Hydrolysis of this intermediate yields the debenzylated amide and benzaldehyde (B42025) as a byproduct. acs.org
This transition-metal-free method is considered environmentally friendly and works for a variety of N-benzyl amides and O-benzyl ethers, providing the corresponding amides and carbonyl compounds in high yields. acs.orgorganic-chemistry.orgresearchgate.net
Table 3: Oxidative Debenzylation of N-Benzyl Amides with KBr/Oxone
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| N-Benzyl-N-methylbenzenesulfonamide | N-Methylbenzenesulfonamide | >99 | acs.org |
| N-Benzyl-N-phenylacetamide | N-Phenylacetamide | 98 | acs.org |
Conditions: Substrate (0.2 mmol), KBr (1.0-1.2 equiv), Oxone (1.5-1.8 equiv), in MeNO₂ or MeCN/H₂O at 30 °C.
Electrochemical Approaches to this compound Derivatives
Electrochemistry offers a green and sustainable alternative to conventional chemical methods for organic synthesis. acs.orgresearchgate.net Anodic oxidation, in particular, has been explored for the transformation of amines into more oxidized species like imines and nitriles, often avoiding the need for harsh reagents. acs.orgresearchgate.net
The electrochemical oxidation of secondary amines, such as this compound, can lead to the formation of imines. acs.orgresearchgate.net This transformation typically occurs at an anode surface (e.g., platinum or carbon) in an electrochemical cell. researchgate.netrsc.org The general mechanism for the anodic oxidation of a secondary amine to an imine involves a two-electron process.
The proposed mechanism is as follows:
First Electron Transfer: The secondary amine undergoes a one-electron oxidation at the anode to form a nitrogen-centered radical cation.
Deprotonation: A base present in the electrolyte solution abstracts a proton from the carbon atom adjacent to the nitrogen, resulting in a carbon-centered radical.
Second Electron Transfer: This radical is then oxidized at the anode in a second one-electron transfer step to form a carbocation, specifically an iminium cation.
Final Deprotonation: The iminium cation is deprotonated by a base to yield the final, neutral imine product.
Studies have shown that the oxidation of secondary amines can be achieved in various organic solvents, sometimes mediated by other electroactive species. acs.org For example, the electrooxidation of amines to imines has been successfully carried out using brominated triaryl amines as mediators. acs.org In a related study, the electrochemical oxidation of benzylamine (B48309) in a dichloromethane:methanol solvent mixture yielded N-benzyl-1-phenylmethanimine, demonstrating the formation of an imine product from a primary amine, which dimerizes. mdpi.com The process can be highly selective, and recent discoveries in anodic cyclization reactions highlight the potential to control reaction pathways by managing subsequent electron oxidation steps. nih.gov
Computational Studies on Reaction Mechanisms Involving N-Benzyl-1-phenylethylamine
Computational chemistry has emerged as a powerful tool for investigating the complex reaction mechanisms involving substituted amines like N-Benzyl-1-phenylethylamine. Through the use of quantum mechanical calculations and molecular dynamics simulations, researchers can model molecular interactions, determine reaction energy profiles, and elucidate mechanistic pathways at an atomic level. nih.gov These theoretical approaches provide critical insights that complement experimental findings, helping to distinguish between proposed mechanisms, such as polar nucleophilic, radical-based, or elimination pathways. researchgate.netresearchgate.net Computational models are particularly valuable for studying transient intermediates and transition states that are difficult to observe experimentally. nih.gov
Elucidation of β-Amino Elimination Mechanisms
The β-amino elimination is a mechanistic pathway relevant to the reactions of amines on transition metal complexes. This process involves the cleavage of a C-N bond and a C-H bond on the adjacent β-carbon, typically leading to the formation of an olefin and a metal-amido complex. Computational studies, often in conjunction with experimental data like Kinetic Isotope Effects (KIEs), have been instrumental in verifying this pathway for various amine substrates. marquette.edu
In a ruthenium-catalyzed regiospecific allylation of benzoic acids with allyl amines, a β-amino elimination pathway was proposed over one involving the formation of a metal-allyl species. marquette.edu Density Functional Theory (DFT) calculations and experimental evidence supported this mechanism. The key findings that help elucidate a β-amino elimination pathway are summarized below. marquette.edu
Key Indicators for β-Amino Elimination Pathway
| Indicator | Observation | Mechanistic Implication |
|---|---|---|
| Kinetic Isotope Effect (KIE) | A significant KIE (kH/kD > 1) is observed when the β-hydrogens of the amine are replaced with deuterium (B1214612). For example, values of kH/kD between 2.8 and 4.5 have been reported. marquette.edu | This indicates that the cleavage of the C-H bond at the β-position is involved in the rate-determining step of the reaction. marquette.edu |
| Deuterium Labeling Studies | Reactions conducted with amines deuterated at the α- or γ-position, such as 1,1-dideuterio-allyl amine, result in products where the deuterium atoms have specifically relocated. marquette.edu | The observed selective formation of a γ-[D2] allylated product is consistent with a concerted elimination process rather than other mechanisms. marquette.edu |
| Computational Energetics (DFT) | Calculations of the reaction pathway show that the proposed β-amino elimination has a lower activation energy barrier compared to alternative routes. | This provides theoretical support for the plausibility and favorability of the β-amino elimination mechanism. |
While these studies were not performed directly on this compound, the principles are broadly applicable to secondary amines and demonstrate the methodology used to confirm such a reaction pathway. The process is generally initiated by the coordination of the amine to a metal center, followed by a base-assisted C-H activation at the β-position, leading to the elimination. marquette.edu
Mechanistic Insights from Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a method to observe the time evolution of molecular systems, providing detailed insights into the physical basis of chemical processes, including enzyme-catalyzed reactions. nih.gov For amines structurally related to N-Benzyl-1-phenylethylamine, MD and combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been crucial in understanding their interactions with biological targets and the mechanisms of their transformation. nih.govrsc.org
For instance, the oxidation of phenylethylamine and benzylamine by monoamine oxidase (MAO) has been extensively studied using computational methods. researchgate.netrsc.org MD simulations can model the substrate entering the enzyme's active site, while QM/MM methods can simulate the chemical reaction itself, such as the cleavage of the α-C–H bond, which is often the rate-limiting step. rsc.org
A study on the I335Y point mutation in monoamine oxidase A used an empirical valence bond methodology combined with free energy perturbation sampling to elucidate the effect on phenylethylamine decomposition. rsc.org The simulations successfully predicted that the mutation would increase the free energy barrier for the C-H bond cleavage, thereby decreasing the reaction rate, a result that was in excellent agreement with experimental kinetic data. rsc.org
Similarly, MD simulations have been used to investigate the binding mechanisms of psychoactive amines to the trace amine-associated receptor 1 (TAAR1). nih.gov These simulations revealed the specific conformational changes in both the ligand and the receptor upon binding, identifying key hydrophobic interactions and hydrogen bonds that stabilize the complex. nih.govnih.gov
Insights Gained from Molecular Simulations of Amine Reactions
| Simulation Technique | System Studied | Key Mechanistic Insights |
|---|---|---|
| MD & Free Energy Perturbation | Phenylethylamine oxidation by Monoamine Oxidase A (MAO-A) rsc.org | Calculated the free energy profile for the rate-limiting C-H bond cleavage; correctly predicted the decrease in reaction rate caused by an enzyme mutation. rsc.org |
| Quantum Chemical Calculations (PM3, B3LYP) | Benzylamine oxidation by MAO-A model researchgate.net | Supported a polar nucleophilic mechanism by showing that electron-withdrawing groups on the benzylamine increased the calculated reaction rates, correlating with experimental data. researchgate.net |
| Molecular Dynamics (MD) | Amphetamine-like drugs binding to TAAR1 nih.gov | Elucidated the binding modes of chiral amines, showing conformational changes of the ligand within the receptor's binding pocket and identifying key stabilizing residues. nih.gov |
| QM/MM Simulations | General enzyme reactions nih.gov | Allows for the quantitative treatment of enzyme reactions, providing agreement with experimentally determined parameters and distinguishing between different mechanistic pathways (e.g., radical vs. nucleophilic). nih.gov |
These computational approaches provide a molecular-level understanding of reaction dynamics, substrate specificity, and the impact of the surrounding environment (like a solvent or an enzyme's active site) on the reaction mechanism. nih.govethz.ch
Medicinal Chemistry and Pharmacological Research of N Benzyl 1 Phenylethanamine Derivatives
N-Benzyl-1-phenylethylamine as a Key Intermediate in Pharmaceutical Synthesis
N-Benzyl-1-phenylethylamine and its closely related structures are recognized as crucial building blocks in the synthesis of numerous pharmaceutical compounds. chemimpex.comwikipedia.org The versatility of this scaffold allows for a wide range of chemical modifications, enabling the creation of molecules with tailored pharmacological properties. This structural framework is particularly prevalent in the development of drugs targeting the central nervous system. chemimpex.com
Development of Neuropharmacological Agents from N-Benzyl-1-phenylethylamine Scaffolds
The N-benzyl-1-phenylethylamine framework is a cornerstone in the design of novel neuropharmacological agents. chemimpex.com By modifying various positions on the phenethylamine (B48288) and benzyl (B1604629) moieties, researchers have been able to develop compounds with specific affinities for a range of neurological targets. nih.gov
One significant area of research has focused on the development of agonists for serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.gov N-benzyl substitution on phenethylamine-based psychedelics, such as 2C-B, has been shown to markedly increase both binding affinity and functional activity at these receptors. nih.gov A comprehensive study involving the synthesis and evaluation of 48 different N-benzylphenethylamine derivatives revealed that these compounds generally exhibit high affinity for the 5-HT2A receptor, with some demonstrating subnanomolar binding affinities. nih.gov The functional activity of these compounds varied more widely, with some showing high potency and selectivity for the 5-HT2A receptor. nih.gov
The strategic substitution on the N-benzyl group has been found to influence the interaction of substituents on the phenethylamine ring, highlighting the complex structure-activity relationships within this class of compounds. nih.gov For instance, early investigations into N-alkylation with simple groups like methyl or ethyl resulted in diminished activity, whereas N-benzyl and particularly N-(2-methoxy)benzyl substitutions dramatically enhanced both binding affinity and in vivo 5-HT2A activation. nih.gov
Cholinesterase Inhibition by Substituted N-Benzyl-2-phenylethylamines
A significant area of investigation for N-benzyl-2-phenylethylamine derivatives has been their potential as cholinesterase inhibitors. rsc.org These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and are key targets in the palliative treatment of Alzheimer's disease. rsc.orgnih.gov
Research has demonstrated that substituted N-benzyl-2-phenylethanamines, which are derivatives of norbelladine (B1215549), a natural precursor to Amaryllidaceae alkaloids, show inhibitory activity against both AChE and BChE. rsc.org Specifically, brominated derivatives have been identified as potent inhibitors of AChE. rsc.org Furthermore, the presence of an iodine atom on one of the aromatic rings significantly increased the inhibition of BChE, with an IC50 value comparable to the reference drug galantamine. rsc.org
Other studies have explored different structural scaffolds incorporating the N-benzyl moiety for cholinesterase inhibition. For example, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and found to be potent BChE inhibitors. nih.gov Similarly, novel N-benzylpiperidine carboxamide derivatives have been designed and synthesized, with some analogues showing significant inhibitory activity against acetylcholinesterase. nih.govresearchgate.net
Molecular Modeling and Docking Simulations for Cholinesterase Inhibitor Design
To understand the mechanism of action and to guide the design of more potent inhibitors, molecular modeling and docking simulations have been extensively employed. rsc.orgnih.gov These computational techniques provide insights into the binding interactions between the N-benzyl-2-phenylethylamine derivatives and the active sites of AChE and BChE. rsc.orgnih.gov
For the substituted N-benzyl-2-phenylethanamines, combined docking and molecular dynamics simulations have been used to determine their possible mechanism of action. rsc.org In the case of new oxazole (B20620) benzylamine (B48309) derivatives, a preliminary docking study suggested that elongating the molecules and adding a new NH group could enhance their binding to the active sites of both cholinesterases. nih.gov Similarly, for N-phenylthiazol-2-amine derivatives, molecular docking studies were crucial in understanding the interactions with the ligand binding sites of AChE and BChE. nih.gov
Docking analysis of benzyl analogs of the tetrahydroprotoberberine alkaloid stepholidine indicated that π-π interactions were a dominant force in their binding to Torpedo californica AChE (TcAChE), with key interactions involving residues from the esteratic, anionic, and peripheral subsites of the enzyme. frontiersin.org For N-benzyl-substituted biaryl phthalimide (B116566) derivatives, molecular docking studies revealed that specific compounds displayed high binding affinity with both cholinesterases and monoamine oxidase-B, further supported by molecular dynamics simulation studies. nih.gov
Neurobehavioral and Neurochemical Effects of N-Benzylated Phenylethylamines
The neuroactive properties of N-benzylated phenylethylamines have been investigated using various models, revealing their complex effects on behavior and brain chemistry. These studies are crucial for understanding their potential therapeutic applications and mechanisms of action.
In Vivo Vertebrate Models for Neuroactive Properties Assessment (e.g., Zebrafish Studies)
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for screening the neuroactive properties of novel compounds, including N-benzylated phenylethylamines. biorxiv.orgresearchgate.netnih.gov This is due to the similarity of its serotonergic system to that of mammals, its cost-effectiveness, and its sensitivity to psychoactive drugs. bohrium.com
In one study, ten different N-benzyl-2-phenylethylamine (NBPEA) derivatives were tested in adult zebrafish to assess their behavioral and neurochemical effects. biorxiv.orgresearchgate.net The results showed that substitutions on the N-benzyl fragment primarily influenced locomotion, while modifications to the phenethylamine moiety affected anxiety-like behavior. biorxiv.orgresearchgate.net Chronic 14-day treatment with four of these NBPEA derivatives revealed further insights into their complex central effects, with some compounds showing anxiolytic-like properties. nih.gov
Computational analysis of the behavioral data from these zebrafish studies, using artificial intelligence, identified distinct behavioral clusters for these agents, including anxiogenic/hypolocomotor, behaviorally inert, anxiogenic/hallucinogenic-like, and anxiolytic/hallucinogenic-like profiles. nih.govmaastrichtuniversity.nl This highlights the utility of zebrafish as a sensitive vertebrate model for the preclinical screening of psychoactive molecules. nih.govmaastrichtuniversity.nl
Modulation of Neurotransmitter Systems by N-Benzyl-1-phenylethylamine Analogues (e.g., Dopaminergic and Serotonergic Pathways)
N-benzyl-1-phenylethylamine analogues exert their effects by modulating key neurotransmitter systems in the brain, primarily the dopaminergic and serotonergic pathways. biorxiv.orgresearchgate.netnih.gov The interaction between serotonin (5-HT) and dopamine (B1211576) (DA) is critical in regulating normal and abnormal behavior, and understanding how these compounds influence this interplay is a key area of research. nih.govnih.gov
Studies on N-benzyl-2-phenylethylamine derivatives in zebrafish have shown that these compounds can modulate brain serotonin and/or dopamine turnover. biorxiv.orgresearchgate.netmaastrichtuniversity.nl Chronic administration of certain NBPEAs led to reduced brain levels of norepinephrine, dopamine, and serotonin, as well as reduced turnover rates for all three monoamines. nih.gov
The N-benzyl substitution on phenethylamine-based compounds has been shown to significantly enhance their affinity and activity at 5-HT2A receptors, which are known to play a crucial role in the effects of hallucinogens and are implicated in various neuropsychiatric conditions. nih.gov The activation of 5-HT2A receptors is believed to be responsible for the psychopharmacological effects of these compounds. nih.gov Furthermore, in silico modeling suggests that some N-benzylphenylethylamines may have functional similarities to drugs like MDMA and ketamine, potentially involving serotonin release stimulating activity and calcium channel activity. biorxiv.orgresearchgate.net The intricate relationship between serotonin and dopamine systems means that modulation of serotonergic pathways by these compounds can, in turn, influence dopaminergic neurotransmission, which is a key mechanism in the action of many psychoactive drugs. nih.govnih.gov
Interactive Data Tables
Table 1: Cholinesterase Inhibition by N-Benzyl-2-phenylethylamine Derivatives
Use the search bar to filter the table by compound type or activity.
| Compound Class | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| Substituted N-benzyl-2-phenylethanamines | AChE, BChE | Brominated derivatives showed potent AChE inhibition; iodinated derivatives showed strong BChE inhibition. | rsc.org |
| Benzofuran-2-carboxamide-N-benzyl pyridinium halides | BChE | Potent inhibitors with IC50 values in the low micromolar to nanomolar range. | nih.gov |
| N-benzylpiperidine carboxamides | AChE | Some analogues displayed significant inhibitory activity. | nih.govresearchgate.net |
| N-benzyl-substituted biaryl phthalimides | AChE, BChE, MAO-B | Dual inhibitors with high binding affinity for both cholinesterases and MAO-B. | nih.gov |
Table 2: Neuropharmacological Effects of N-Benzylated Phenylethylamines in Zebrafish
Use the search bar to filter the table by compound effect or neurotransmitter system.
| Compound Type | Behavioral Effect | Neurochemical Effect | Reference |
|---|---|---|---|
| N-benzyl-2-phenylethylamine derivatives | Modulated locomotion and anxiety-like behavior. | Modulated brain serotonin and/or dopamine turnover. | biorxiv.orgresearchgate.netmaastrichtuniversity.nl |
| Four specific NBPEA derivatives (chronic treatment) | Anxiolytic-like effects observed for some compounds. | Reduced brain norepinephrine, dopamine, and serotonin levels. | nih.gov |
Structure-Activity Relationships in N-Benzyl-1-phenylethylamine Bioactivity
The biological activity of N-Benzyl-1-phenylethanamine derivatives is profoundly influenced by the nature and position of substituents on both the phenethylamine and the N-benzyl portions of the molecule. Research has systematically explored these structural modifications to elucidate the structure-activity relationships (SAR) that govern their interactions with various biological targets, including serotonin receptors and cholinesterases.
Early investigations into N-alkylation of phenethylamines with simple alkyl groups like methyl or ethyl resulted in compounds with significantly reduced activity. nih.gov However, the discovery that N-benzyl and, more specifically, N-(2-methoxy)benzyl substitution could dramatically enhance both binding affinity and functional activity at serotonin 5-HT2A receptors represented a significant breakthrough in understanding the SAR of this class of compounds. nih.gov This has led to extensive research involving the synthesis and evaluation of numerous analogs to map the molecular features crucial for bioactivity.
Influence of Substituents on the N-Benzyl Ring
Modifications to the N-benzyl ring have been shown to be a critical determinant of receptor affinity and, in some cases, functional activity. Studies on N-benzylated derivatives of tryptamines and phenethylamines have provided key insights into these relationships. acs.orgnih.gov
Generally, substitution at the ortho or meta position of the benzyl group tends to enhance binding affinity at 5-HT2 family receptors, whereas substitution at the para position often leads to a decrease in affinity. acs.orgnih.gov The introduction of a polar substituent, which can act as a hydrogen bond acceptor, at the ortho position of the aryl ring can further boost activity. acs.org For instance, a series of ten N-benzyl-2-phenylethylamine (NBPEA) derivatives with 2,4- and 3,4-dimethoxy substitutions on the phenethylamine moiety were tested with various ortho-substituents on the N-benzyl ring (–OCH3, –OCF3, –F, –Cl, and –Br). acs.org These substitutions were found to modulate the locomotor effects of the compounds in zebrafish. acs.org
In contrast, while large lipophilic groups on the benzyl ring can improve binding affinity, this does not always correlate with an increase in functional activity; often, the opposite trend is observed. acs.orgnih.gov
Table 1: Effect of N-Benzyl Ring Substitution on 5-HT2 Receptor Affinity
| Substitution Position | General Effect on Affinity | Specific Examples/Notes |
|---|---|---|
| ortho | Enhanced | Polar substituents may further increase activity. acs.org |
| meta | Enhanced |
Influence of Substituents on the Phenethylamine Ring
Alterations to the phenethylamine scaffold also play a crucial role in defining the pharmacological profile of these derivatives. A systematic study involving 48 different N-benzyl phenethylamines, created by pairing twelve phenethylamines with four benzaldehydes, highlighted the importance of substituents on this part of the molecule for 5-HT2A and 5-HT2C receptor binding and function. nih.gov
The research demonstrated that the size of a substituent at the 4-position of the phenethylamine ring affects functional activity. nih.gov For example, in a series of compounds with an N-(2-hydroxybenzyl) substituent, activity decreased as the 4-substituent size increased from ethyl to propyl. nih.gov This suggests a sensitive interplay between the substituents on both aromatic rings of the molecule, where the N-benzyl substituent can influence the interaction of the phenethylamine's 4-substituent with the receptor. nih.gov
In studies using zebrafish, substitutions on the phenethylamine moiety of NBPEA derivatives were found to alter anxiety-like behavior and affect the turnover of brain serotonin and/or dopamine. acs.org
SAR in Cholinesterase Inhibition
Beyond serotonin receptors, derivatives of N-benzyl-2-phenylethanamine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the palliative treatment of Alzheimer's disease. rsc.org A series of derivatives based on the norbelladine framework, a natural precursor to Amaryllidaceae alkaloids, were synthesized and evaluated for their inhibitory potential. rsc.org
The findings from this research revealed specific SAR trends for cholinesterase inhibition. rsc.org In particular, brominated derivatives were identified as the most potent inhibitors of AChE, exhibiting the lowest IC50 values. rsc.org Furthermore, the presence of an iodine atom on one of the aromatic rings was found to significantly increase the inhibition of BChE, resulting in an IC50 value comparable to the reference drug, galantamine. rsc.org
Table 2: SAR of N-Benzyl-2-phenylethanamine Derivatives as Cholinesterase Inhibitors
| Enzyme Target | Key SAR Finding | Example |
|---|---|---|
| Acetylcholinesterase (AChE) | Brominated derivatives exhibit the lowest IC50 values. | Brominated N-benzyl-2-phenylethanamines |
One of the most selective known agonists for the 5-HT2A receptor is 25CN-NBOH, a compound derived from the phenethylamine series. wikipedia.org Its high selectivity is attributed in part to the 4-cyano substitution. wikipedia.org This highlights how specific, targeted substitutions can fine-tune the pharmacological profile of this compound derivatives to achieve high potency and selectivity for a particular receptor subtype.
Advanced Analytical Characterization Techniques for N Benzyl 1 Phenylethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Benzyl-1-phenylethanamine, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. rsc.org The benzylic protons (CH2) adjacent to the nitrogen atom show up as a singlet at approximately δ 3.85 ppm. The methine proton (CH) of the phenylethyl group is observed as a quartet around δ 3.65 ppm, and the methyl protons (CH3) present as a doublet near δ 1.40 ppm. rsc.org A broad singlet corresponding to the amine proton (NH) can also be observed. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Key signals include those for the aromatic carbons, which resonate in the region of δ 126-146 ppm. Specifically, the quaternary carbons of the phenyl rings appear at approximately δ 145.6 and δ 140.6 ppm. rsc.org The carbons of the benzyl (B1604629) CH2 group and the phenylethyl CH group are found at around δ 51.7 and δ 57.5 ppm, respectively, while the methyl carbon (CH3) signal is located at approximately δ 24.5 ppm. rsc.org
These spectral data, including chemical shifts and coupling patterns, allow for the unambiguous assignment of the compound's constitution. rsc.orgspringermedizin.de
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic Protons (C₆H₅) | 7.2-7.4 (m, 10H) rsc.org | 126.7-128.5 rsc.org |
| Quaternary Aromatic Carbons | - | 140.6, 145.6 rsc.org |
| Benzyl CH₂ | 3.85 (s, 2H) rsc.org | 51.7 rsc.org |
| Phenylethyl CH | 3.65 (q, 1H) rsc.org | 57.5 rsc.org |
| Amine NH | 1.8 (s, 1H) rsc.org | - |
| Methyl CH₃ | 1.40 (d, 3H) rsc.org | 24.5 rsc.org |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. m = multiplet, s = singlet, q = quartet, d = doublet.
Mass Spectrometry (MS) Applications for Identification and Purity Analysis (e.g., GC-MS, HRMS, APCI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for the analysis of volatile compounds like this compound. In this technique, the compound is first separated from other components in a sample by gas chromatography and then ionized and detected by mass spectrometry. The resulting mass spectrum shows the molecular ion peak (M⁺) at m/z 211, corresponding to the molecular weight of the compound. rsc.orgnih.gov Common fragment ions observed in the electron ionization (EI) mass spectrum include a peak at m/z 196, resulting from the loss of a methyl group, and a base peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺) formed from the benzyl group. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound. This high precision helps to distinguish it from other compounds with the same nominal mass.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): APCI-MS is a soft ionization technique that is often coupled with liquid chromatography for the analysis of less volatile compounds. oup.comresearchgate.net For this compound, APCI-MS typically produces a protonated molecular ion [M+H]⁺ at m/z 212. oup.com This method is particularly useful for the analysis of complex mixtures and can provide both qualitative and quantitative information. oup.comresearchgate.net Studies have shown that LC-APCI-MS allows for the unequivocal differentiation of various phenethylamines. oup.com
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Key Fragment Ions (m/z) | Molecular Ion (m/z) |
| GC-MS | Electron Ionization (EI) | 91 (base peak), 105, 196 rsc.orgnih.gov | 211 rsc.org |
| HRMS | Varies (e.g., ESI, APCI) | - | Provides exact mass for formula confirmation |
| APCI-MS | Atmospheric Pressure Chemical Ionization | Varies with conditions | 212 ([M+H]⁺) oup.com |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound from various matrices. nih.gov Its versatility allows for the use of different column types and mobile phases to achieve optimal separation.
A common approach for the analysis of this compound and related compounds is reverse-phase HPLC (RP-HPLC). sielc.com In this mode, a nonpolar stationary phase (like ODS or C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and an aqueous buffer. oup.com For instance, a mobile phase consisting of acetonitrile and a 50mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0) has been successfully employed for the separation of various phenethylamines, including this compound. oup.com
The quantification of this compound using HPLC is typically performed with a UV detector, as the phenyl groups in the molecule absorb UV light. For enhanced sensitivity and selectivity, especially in complex biological samples, HPLC can be coupled with a mass spectrometer (LC-MS). oup.comnih.gov This combination allows for the reliable detection and quantification of the compound even at low concentrations. oup.com Linearity in response has been observed for phenethylamines in the range of 5 to 500 µg/L using LC-APCI-MS. oup.com
X-ray Diffraction for Solid-State Structure Elucidation of N-Benzyl-1-phenylethylamine Compounds
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about the crystal structure of N-Benzyl-1-phenylethylamine and its derivatives. This method is particularly valuable for establishing the absolute configuration of chiral centers and understanding intermolecular interactions.
While the crystal structure of this compound itself is not extensively reported, the structures of its salts and related compounds have been elucidated. For example, single-crystal X-ray diffraction studies have been performed on diastereomeric salts formed between (R)-(+)-N-Benzyl-1-phenylethylamine and chiral acids, such as 2-chloromandelic acid. researchgate.netmdpi.com These studies reveal the detailed molecular packing and the network of intermolecular interactions, including hydrogen bonding and CH/π interactions, which are crucial for chiral recognition during resolution processes. researchgate.netmdpi.com
The analysis of these crystal structures provides insights into how the size and shape of the N-benzyl group contribute to the formation of specific packing arrangements, such as a "lock-and-key" supramolecular packing mode. researchgate.net This information is instrumental in understanding and optimizing the resolution of racemic mixtures.
Chiral Analytical Methods for Enantiomeric Excess Determination (e.g., Chiral Derivatizing Agents in NMR)
Since this compound possesses a chiral center, methods to determine the enantiomeric excess (ee) are crucial, especially in the context of asymmetric synthesis and pharmaceutical applications.
One common approach involves the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. A chiral derivatizing agent reacts with both enantiomers of this compound to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of their respective signals to determine the enantiomeric ratio.
Another powerful technique is chiral HPLC. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. Polysaccharide-based columns are often effective for this purpose. The separated enantiomers can then be quantified using a suitable detector, providing a direct measure of the enantiomeric excess.
Furthermore, the enantiomeric purity of related compounds can be assessed by converting them into diastereomeric amides with a chiral amine like (S)-(-)-1-phenylethylamine and then analyzing the product mixture by chromatography or spectroscopy. mdpi.com
Green Chemistry Principles and Sustainable Synthesis of N Benzyl 1 Phenylethylamine
Environmentally Benign Catalysis in N-Benzyl-1-phenylethylamine Synthesis (e.g., Laccase and Electrochemical Methods)
Traditional methods for synthesizing secondary amines often rely on stoichiometric reagents and harsh conditions, generating significant waste. Green catalysis aims to replace these with more sustainable alternatives, such as enzymatic and electrochemical methods.
Laccase-Mediated Synthesis:
Laccases are multi-copper oxidoreductases that catalyze the oxidation of various substrates with the concomitant reduction of molecular oxygen to water, making them inherently green catalysts. rsc.orgnih.gov While direct laccase-catalyzed amination is not common, they are effectively used in cascade reactions. A prominent example is the laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system, which facilitates the oxidation of alcohols to their corresponding aldehydes or ketones. rsc.orgnih.gov These intermediates can then be converted into amines.
A bienzymatic, one-pot/two-step approach for the asymmetric amination of secondary alcohols demonstrates this principle. rsc.org In this process, a laccase/TEMPO system first oxidizes a racemic secondary alcohol to a ketone intermediate. Subsequently, a transaminase enzyme converts the ketone into an enantioenriched amine with high selectivity and conversion rates. rsc.org This sequential application avoids the isolation of intermediates and utilizes mild, aqueous conditions. rsc.orgnih.gov
Electrochemical Methods:
Electrosynthesis has emerged as a powerful green tool, using electrons as the primary reagent to drive chemical transformations, thus avoiding the need for conventional reducing or oxidizing agents. researchgate.net Electrochemical reductive amination (ERA) is a particularly promising route for amine synthesis, using water as a sustainable hydrogen source under ambient temperature and pressure. researchgate.netrsc.org
| Catalytic System | Substrate Type | Key Features | Research Findings |
| Laccase/TEMPO | Secondary Alcohols | Bienzymatic cascade with transaminases; Mild, aqueous conditions. | Converts racemic alcohols to enantioenriched amines with 90–99% enantiomeric excess (ee) and 67–99% conversion. rsc.org |
| Electrochemical (General) | Aldehydes, Ketones | Uses electrons as a clean reagent; Water as a hydrogen source. | Broad substrate scope with high selectivity achievable by controlling electrode potential. researchgate.netresearchgate.net |
| Electrochemical (NiOOH/Ag) | Benzyl (B1604629) Alcohol | Paired electrolysis integrating alcohol oxidation and reductive amination. | Achieved an overall 35% Faradaic efficiency for benzyl-tert-butylamine synthesis. rsc.org |
| Electrochemical (Pd catalyst) | Aldehydes/Ketones & Nitrite (B80452) | Uses nitrite as a nitrogen source in a neutral aqueous electrolyte. | Achieved 82% Faradaic efficiency for oxime formation, a key intermediate. acs.org |
Solvent Selection and Waste Minimization Strategies in N-Benzyl-1-phenylethylamine Synthesis
The choice of solvent and the management of waste streams are critical components of green synthesis. Traditional organic solvents are often volatile, toxic, and contribute significantly to the environmental burden of chemical processes.
Solvent Selection:
The ideal green solvent is non-toxic, biodegradable, non-volatile, and recyclable. For the synthesis of N-benzyl-1-phenylethylamine via reductive amination, water-miscible solvents such as methanol (B129727) and ethanol (B145695) are often preferred over chlorinated solvents or toluene (B28343). google.com These alcohols are less hazardous and can facilitate both the imine formation and subsequent hydrogenation steps in a one-pot process, eliminating the need for intermediate workup and solvent-intensive steps like azeotropic distillation. google.com
Furthermore, deep eutectic solvents (DESs) are gaining attention as green alternatives. mdpi.com These solvents are characterized by low volatility, high thermal stability, and recyclability. They can function as both the reaction medium and a catalyst, potentially increasing reaction rates and simplifying product isolation. mdpi.com
Waste Minimization:
Waste minimization in amine synthesis focuses on improving atom economy, recycling catalysts and solvents, and simplifying purification processes. researchgate.net
Atom Economy: Reductive amination is an atom-economical method for forming C-N bonds, as it ideally produces only water as a byproduct. nih.gov
Catalyst and Solvent Recycling: The use of heterogeneous catalysts or immobilized enzymes allows for easy separation and reuse, reducing waste and cost. fudan.edu.cn In electrochemical synthesis, using recoverable solvent systems like acetonitrile-water azeotropes significantly lowers the E-factor (a measure of waste generated). rsc.org Similarly, aqueous micellar systems using surfactants can replace conventional organic solvents and allow for catalyst and medium recycling. acs.org
Simplified Purification: Developing selective reactions that minimize byproduct formation reduces the need for energy- and solvent-intensive purification steps like chromatography. researchgate.net For example, selective ammonium (B1175870) carbamate (B1207046) crystallization has been explored as a waste-free method to isolate primary amines from reaction mixtures. researchgate.net
| Strategy | Approach | Example | Benefit |
| Solvent Selection | Use of water-miscible solvents | Methanol in the one-pot synthesis of N-benzyl-1-phenylethylamine. google.com | Avoids hazardous solvents like toluene and eliminates the need for azeotropic distillation. |
| Solvent Selection | Use of Deep Eutectic Solvents (DESs) | Choline chloride:Glycerol (ChCl:Gly) in Ullman amine synthesis. mdpi.com | Recyclable, non-volatile, and can act as a co-catalyst. |
| Waste Minimization | Catalyst/Solvent Recycling | Electrochemical reductive amination in a recoverable acetonitrile-water azeotrope. rsc.org | Simplifies product isolation and minimizes solvent waste. |
| Waste Minimization | Improved Purification | Selective ammonium carbamate crystallization (SACC). researchgate.net | Isolates primary amines with >99% purity, avoiding chromatography. |
Chemo-Enzymatic Processes for Reduced Environmental Impact
Chemo-enzymatic synthesis combines the strengths of chemical and biological catalysis to create efficient, selective, and sustainable routes to complex molecules like chiral amines. bl.uknih.gov These processes leverage the high chemo-, regio-, and stereoselectivity of enzymes under mild conditions, reducing the environmental impact associated with traditional chemical methods. nih.govbl.uk
For the synthesis of chiral phenylethylamines, several chemo-enzymatic strategies have been developed. One notable process involves a one-pot combination of a Pd/Cu-catalyzed Wacker oxidation of styrene (B11656) to acetophenone, followed by an enzymatic reductive amination to yield (R)-α-phenylethylamine with high conversion and 99% enantiomeric excess. mdpi.com
Another powerful approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. For primary benzyl amines, DKR has been achieved using palladium nanoparticles as the racemization catalyst alongside a lipase (B570770) for enantioselective acylation, allowing for theoretical yields of up to 100% of a single enantiomer. mdpi.comnih.gov Lipases, such as Novozym 435 (from Candida antarctica), are widely used for the kinetic resolution of racemic amines, including derivatives of 1-phenylethylamine (B125046), through selective amidation or acylation. mdpi.comscialert.netnih.gov
These integrated processes demonstrate how biocatalysis can be a cornerstone of green chemistry, enabling the synthesis of enantiomerically pure compounds through environmentally benign pathways. nih.govbl.uk
Q & A
Q. What are the optimized synthetic routes for N-Benzyl-1-phenylethanamine, and how is reaction efficiency validated?
The reductive amination of benzaldehyde and 1-phenylethanamine using a Pd/NiO catalyst under hydrogen atmosphere at 25°C achieves a 98% isolated yield. Reaction efficiency is validated via ¹H NMR (δ 7.36–7.22 for aromatic protons, δ 3.84–3.79 for methine protons) and purification protocols .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?
Structural confirmation relies on ¹H NMR, which identifies key signals: aromatic protons (10H, δ 7.36–7.22), methine protons (1H, δ 3.84–3.79), and methyl groups (3H, δ 1.37). Purity is assessed via chromatography (e.g., HPLC) and enantiomeric excess determination using chiral columns or polarimetry for stereoisomers (e.g., (R)- and (S)-enantiomers, CAS 38235-77-7 and 17480-69-2) .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?
Store in tightly sealed containers under inert gas (e.g., nitrogen) at room temperature (RT), away from moisture and light. Use gloves and fume hoods to avoid inhalation or skin contact. Dispose of waste via licensed facilities, adhering to local regulations .
Advanced Research Questions
Q. How does the choice of catalyst (e.g., Pd/NiO) influence the enantioselectivity and yield in the synthesis of this compound?
Pd/NiO enhances reductive amination efficiency by facilitating hydrogen activation, reducing side reactions like over-reduction. Enantioselectivity depends on chiral modifiers or asymmetric catalysis. For racemic mixtures, resolution via chiral tartaric acid derivatives is required .
Q. What methodologies are effective for resolving enantiomers of this compound, and how is enantiomeric excess quantified?
Chiral resolution employs diastereomeric salt formation (e.g., (S)-(-)-α-methylbenzylamine, CAS 2627-86-3) or enzymatic methods. Enantiomeric excess is quantified via chiral HPLC (e.g., Chiralpak® columns) or optical rotation measurements (e.g., [α]D = -40° for (S)-enantiomer) .
Q. What strategies can address contradictory data in reported biological activities or synthetic yields of this compound derivatives?
Contradictions arise from impurities, stereochemical variations, or assay conditions. Mitigate by standardizing synthetic protocols (e.g., catalyst loading, reaction time), validating purity (NMR, LC-MS), and replicating biological assays under controlled conditions (e.g., cell lines, dosage) .
Q. How should researchers assess the environmental impact and biodegradation pathways of this compound in laboratory settings?
Conduct OECD 301/302 biodegradation tests to evaluate aerobic/anaerobic breakdown. Use LC-MS/MS to track metabolites. Preliminary ecotoxicity data (e.g., Daphnia magna assays) guide risk assessments. No bioaccumulation potential is reported, but soil mobility studies are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
